molecular formula C22H29FN6O2 B11437184 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11437184
M. Wt: 428.5 g/mol
InChI Key: HSDMLCMKHRREGR-UHFFFAOYSA-N
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Description

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a butyl group, a fluorophenyl piperazine moiety, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butyl group, the fluorophenyl piperazine moiety, and the dimethyl groups. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and fluorobenzene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the fields of neurology and oncology .

Neurological Disorders

Research indicates that compounds with similar structures exhibit promising results in treating neurological conditions. The piperazine group is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can potentially lead to improvements in conditions such as anxiety and depression.

Case Study:
A study evaluated the effects of derivatives similar to this compound on serotonin receptor modulation. Results showed that certain modifications enhanced receptor affinity and selectivity, suggesting potential applications in treating mood disorders .

Anticancer Activity

The compound has been investigated for its anticancer properties. Similar xanthine derivatives have shown inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:
In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the butyl group, which may affect its biological activity and chemical properties.

    7-butyl-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Substitution of the fluorine atom with chlorine, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

The presence of the butyl group and the fluorophenyl piperazine moiety in 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from similar compounds. These structural features may confer unique biological activities, making it a promising candidate for further research and development.

Biological Activity

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H26FN5O2C_{20}H_{26}FN_5O_2, with a molecular weight of 373.45 g/mol. The structure includes a purine core modified with a butyl group and a piperazine moiety substituted with a fluorophenyl group, which is essential for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Adenosine Receptors : The compound acts as an agonist at adenosine receptors, particularly A2A and A3 subtypes. This interaction is crucial in mediating various physiological responses such as vasodilation and anti-inflammatory effects.
  • Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism plays a significant role in modulating cellular signaling pathways involved in neuronal activity and smooth muscle relaxation .
  • Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonergic and dopaminergic pathways. This may contribute to anxiolytic or antidepressant effects observed in preclinical studies.

Pharmacological Effects

EffectDescription
Antidepressant Activity Demonstrated in animal models through increased locomotor activity and reduced immobility in forced swim tests.
Anti-inflammatory Effects Shown through reduced cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Properties Exhibited by reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Studies

  • Study on Antidepressant Effects : In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups. The study utilized behavioral assays such as the forced swim test and the tail suspension test to measure efficacy .
  • Inflammation Model : Another study assessed the compound's effects on inflammatory responses using LPS-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection Study : Research focused on the neuroprotective effects revealed that the compound could mitigate cell death induced by glutamate toxicity in cultured neurons, indicating promise for treating neurodegenerative diseases .

Properties

Molecular Formula

C22H29FN6O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-butyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H29FN6O2/c1-4-5-10-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-11-13-28(14-12-27)17-9-7-6-8-16(17)23/h6-9H,4-5,10-15H2,1-3H3

InChI Key

HSDMLCMKHRREGR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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